molecular formula C9H10N4O2S B246405 7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B246405
M. Wt: 238.27 g/mol
InChI Key: HFEHUYNRVYYRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. This inhibition of HDACs has been found to result in the activation of genes that are involved in cell differentiation and apoptosis, which may explain its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are mediators of inflammation and pain. It has also been found to induce apoptosis in cancer cells, which may explain its potential as an anti-cancer agent. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its specificity for COX-2 and HDACs. This specificity allows for the selective inhibition of these enzymes, which may reduce the risk of side effects. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is the investigation of its potential as an anti-cancer agent in human clinical trials. Another direction is the investigation of its potential as a drug for the treatment of neurological disorders such as Alzheimer's disease. In addition, the development of more efficient synthesis methods and the investigation of its pharmacokinetics and pharmacodynamics in vivo are also important future directions.

Synthesis Methods

The synthesis of 7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been reported in various studies. One of the methods involves the reaction of 5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid with thionyl chloride, followed by the addition of 2-amino-4-methylpyridine and subsequent reaction with ammonium hydroxide. Another method involves the reaction of 5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of 2-amino-4-methylpyridine and subsequent reaction with ammonium hydroxide.

Scientific Research Applications

7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have potential applications in various fields of research. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as an anti-cancer agent. It has also been investigated for its potential as a drug for the treatment of neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C9H10N4O2S/c1-4-3-5(14)13-8(11-4)6(7(10)15)9(12-13)16-2/h3,12H,1-2H3,(H2,10,15)

InChI Key

HFEHUYNRVYYRRJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)SC)C(=O)N

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)SC)C(=O)N

Origin of Product

United States

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